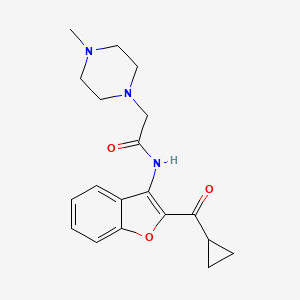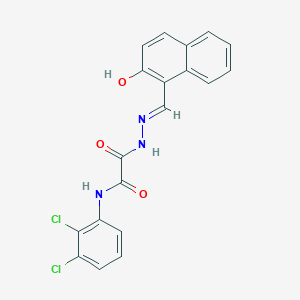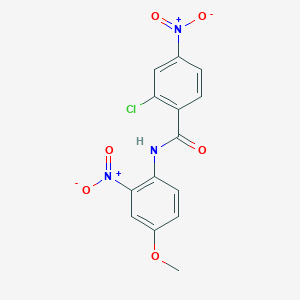![molecular formula C25H28N2O3 B11547521 Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate](/img/structure/B11547521.png)
Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate: is an organic compound with the molecular formula C25H28N2O3 . It is a derivative of benzoic acid and naphthalene, featuring a heptyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate typically involves the following steps:
Formation of Naphthalen-1-ylcarbamoyl Chloride: Naphthalene-1-amine is reacted with phosgene to form naphthalen-1-ylcarbamoyl chloride.
Coupling Reaction: The naphthalen-1-ylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient .
Industry: In the industrial sector, Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is used in the production of specialty chemicals and materials with specific functionalities .
Mécanisme D'action
The mechanism of action of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
- Heptyl 4-{[(Naphthalen-2-yl)carbamoyl]amino}benzoate
- Heptyl 4-{[(Phenyl)carbamoyl]amino}benzoate
- Heptyl 4-{[(Biphenyl)carbamoyl]amino}benzoate
Comparison: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C25H28N2O3 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
heptyl 4-(naphthalen-1-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C25H28N2O3/c1-2-3-4-5-8-18-30-24(28)20-14-16-21(17-15-20)26-25(29)27-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,2-5,8,18H2,1H3,(H2,26,27,29) |
Clé InChI |
CUASNWDPSJKOJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)


![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11547479.png)

![1-{(Z)-[(1-Naphthylmethyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11547487.png)
![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11547491.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
